synthesis of 9,9-Dimethyl-9,10-dihydroanthracene
synthesis of 9,9-Dimethyl-9,10-dihydroanthracene
An In-Depth Technical Guide to the Synthesis of 9,9-Dimethyl-9,10-dihydroanthracene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthetic route to 9,9-Dimethyl-9,10-dihydroanthracene, a valuable scaffold in medicinal chemistry and materials science. The core of this document focuses on the robust and widely applicable Grignard reaction, utilizing anthrone as a readily available starting material. We delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and outline the necessary purification and characterization techniques to ensure the synthesis of a high-purity final product. This guide is structured to provide not only a procedural methodology but also the scientific rationale behind key experimental choices, empowering researchers to adapt and troubleshoot the synthesis effectively.
Introduction: The Significance of the 9,9-Dimethyl-9,10-dihydroanthracene Scaffold
9,9-Dimethyl-9,10-dihydroanthracene is a tricyclic hydrocarbon characterized by a central dihydro-ring held in a distinct boat-shaped conformation.[1][2] This rigid, non-planar structure is of significant interest in drug development and materials science. The gem-dimethyl substitution at the C9 position introduces steric bulk and locks the conformation, preventing the planarization that would lead to a fully aromatic anthracene system. This structural feature can be exploited to:
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Create 3D Diversity in Drug Scaffolds: Moving away from flat aromatic systems is a key strategy in modern medicinal chemistry to improve target specificity and pharmacokinetic properties.
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Develop Novel Organic Materials: The rigid, well-defined geometry makes it a useful building block for polymers and organic electronics where molecular packing and intermolecular interactions are critical.[3]
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Serve as a Bulky Protecting Group: The dihydroanthracene moiety can be used as a photolabile or chemically labile protecting group in complex organic syntheses.
Despite its utility, the synthesis of this specific isomer requires a strategic approach to control the regioselectivity of the alkylation. This guide focuses on the most direct and reliable method starting from anthrone.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of 9,9-Dimethyl-9,10-dihydroanthracene points to a C-C bond formation at the C9 position. The gem-dimethyl group is a strong indicator of a nucleophilic addition of two methyl groups to a carbonyl precursor. This leads directly to anthrone (Anthracen-9(10H)-one) as the ideal starting material.
The forward synthesis strategy, therefore, involves a double methylation of the anthrone ketone functionality using a potent methyl nucleophile, followed by the reduction of the resulting tertiary alcohol. The Grignard reagent, methylmagnesium bromide (MeMgBr), is the reagent of choice for this transformation due to its high reactivity and commercial availability.
Caption: Retrosynthetic analysis of 9,9-Dimethyl-9,10-dihydroanthracene.
Core Synthesis: Grignard Alkylation of Anthrone
This synthesis is a cornerstone of functionalizing the dihydroanthracene core. The reaction proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of anthrone.
Reaction Mechanism
The causality of the reaction is rooted in the polarity of the carbon-magnesium bond. The carbon atom in MeMgBr is highly nucleophilic and attacks the carbonyl carbon of anthrone.[4] The reaction proceeds in two key stages:
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First Nucleophilic Addition: The first equivalent of MeMgBr adds to the carbonyl, breaking the C=O pi bond and forming a magnesium alkoxide intermediate.
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Second Nucleophilic Addition & Rearrangement: The initial adduct can exist in equilibrium with its tautomer, 9-hydroxy-9-methylanthracene. However, under the reaction conditions, a second equivalent of MeMgBr attacks, leading to a dianion intermediate.
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Workup and Reduction: An acidic workup protonates the alkoxides to form a diol. This diol is often unstable and can eliminate water. A subsequent reduction step, for instance using hydroiodic acid and red phosphorus, is typically required to reduce the C10 position and remove the hydroxyl group at C9 to yield the final product. A more direct route involves the reaction of anthrone with excess methylmagnesium iodide followed by reduction with tin(II) chloride.
Caption: Mechanistic workflow for the .
Experimental Protocol
This protocol is a self-validating system, incorporating checkpoints for reaction monitoring and purification to ensure a successful outcome.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Anthrone | C₁₄H₁₀O | 194.23 | 5.0 g | 25.7 mmol | Must be dry |
| Magnesium Turnings | Mg | 24.31 | 1.87 g | 77.0 mmol | For Grignard prep |
| Iodomethane | CH₃I | 141.94 | 4.8 mL (10.9 g) | 77.0 mmol | Use fresh, distilled |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Distilled from Na/benzophenone |
| Hydrochloric Acid | HCl | 36.46 | ~20 mL (conc.) | - | For workup |
| Saturated NH₄Cl | NH₄Cl(aq) | - | 50 mL | - | For workup |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |
| Tin(II) Chloride | SnCl₂ | 189.60 | 9.7 g | 51.4 mmol | For reduction step |
Procedure
Part A: Preparation of Methylmagnesium Iodide (Grignard Reagent)
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Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of nitrogen or argon and maintain a positive inert atmosphere.
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Initiation: Place the magnesium turnings in the flask. Add ~20 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of iodomethane in 40 mL of anhydrous diethyl ether.
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Grignard Formation: Add a small portion (~2-3 mL) of the iodomethane solution to the magnesium suspension. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. If it does not start, gently warm the flask with a heat gun. Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.
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Completion: After the addition is complete, continue stirring for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted. The resulting gray-brown solution is your Grignard reagent.
Part B: Reaction with Anthrone and Reductive Workup
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Anthrone Addition: In a separate flame-dried 500 mL flask under an inert atmosphere, dissolve the anthrone in 70 mL of anhydrous diethyl ether. Cool this solution to 0 °C in an ice bath.
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Nucleophilic Addition: Slowly transfer the prepared Grignard reagent to the anthrone solution via cannula or dropping funnel over 30 minutes. A thick precipitate will form.
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Causality Insight: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions like Wurtz coupling of the Grignard reagent. A molar excess (3 equivalents) of the Grignard reagent ensures the complete conversion of anthrone.
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Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate eluent until the anthrone spot has disappeared.
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Reductive Workup: Cool the reaction mixture again to 0 °C. Slowly add the tin(II) chloride (SnCl₂) powder portion-wise. Following this, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude product is typically a yellow or off-white solid. High purity can be achieved through two primary methods:
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Column Chromatography: The most effective method. Use a silica gel column with a gradient elution, starting with pure hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes). The product is non-polar and should elute early.
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Recrystallization: Dissolve the crude or column-purified product in a minimal amount of hot ethanol or methanol. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the white, needle-like crystals by vacuum filtration.
Characterization
Validation of the final product's identity and purity is essential.
Expected Characterization Data
| Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.1-7.4 (m, 8H, Ar-H), δ ~3.8 (s, 2H, -CH₂- at C10), δ ~1.5 (s, 6H, -C(CH₃)₂ at C9). |
| ¹³C NMR (100 MHz, CDCl₃) | Aromatic carbons (δ ~125-145), Methylene carbon C10 (δ ~35-40), Quaternary carbon C9 (δ ~35-40), Methyl carbons (δ ~28-32). |
| Mass Spec (EI) | M⁺ peak at m/z = 208.29, corresponding to the molecular formula C₁₆H₁₆. |
| Melting Point | ~75-78 °C. |
Safety and Handling
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Grignard Reagents: Methylmagnesium bromide and its precursor, iodomethane, are toxic. Grignard reagents are moisture-sensitive and can be pyrophoric. All manipulations must be performed under a strict inert atmosphere.
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Solvents: Diethyl ether is extremely flammable and has a low boiling point. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.
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Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
The is reliably achieved through the double addition of a methyl Grignard reagent to anthrone, followed by a reductive workup. This guide provides a robust framework, emphasizing the mechanistic rationale behind the procedural steps. By understanding the causality of each transformation and employing rigorous purification and characterization techniques, researchers can confidently produce this valuable molecular scaffold for applications in drug discovery and materials science.
References
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- Provides a foundational procedure for the reduction of the anthracene core, relevant to the final product's structure.
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- An authoritative source from Acta Crystallographica Section E, detailing the boat conformation and structural parameters of the target molecule.[1]
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- A general overview of the principles of Grignard reactions, including addition to ketones.[4]
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- Wikipedia article providing background on the starting material, anthrone, including its preparation and reactivity.[5]
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- Beilstein Journal of Organic Chemistry article discussing the broader context and importance of anthracene derivatives in modern chemistry.[6]
Sources
- 1. 9,9-Dimethyl-9,10-dihydroanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. youtube.com [youtube.com]
- 5. Anthrone - Wikipedia [en.wikipedia.org]
- 6. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
